molecular formula C22H14FN3O2S B4677035 2-[5-[(4-Fluorophenyl)methylamino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one

2-[5-[(4-Fluorophenyl)methylamino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one

Cat. No.: B4677035
M. Wt: 403.4 g/mol
InChI Key: MESBQHXPPWHACW-UHFFFAOYSA-N
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Description

2-[5-[(4-Fluorophenyl)methylamino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring fused with a benzochromenone structure, which is further substituted with a fluorophenylmethylamino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methylamino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O2S/c23-15-8-5-13(6-9-15)12-24-22-26-25-20(29-22)18-11-17-16-4-2-1-3-14(16)7-10-19(17)28-21(18)27/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESBQHXPPWHACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(S4)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-[(4-Fluorophenyl)methylamino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one typically involves multiple steps, starting with the preparation of the benzochromenone core. This is followed by the introduction of the thiadiazole ring and the subsequent substitution with the fluorophenylmethylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

2-[5-[(4-Fluorophenyl)methylamino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral, anticancer, and antimicrobial agent. In medicine, it is being explored for its therapeutic potential in treating various diseases. Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of 2-[5-[(4-Fluorophenyl)methylamino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways within the cell. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial growth .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[5-[(4-Fluorophenyl)methylamino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one stands out due to its unique combination of a thiadiazole ring and a benzochromenone structure. Similar compounds include other thiadiazole derivatives and benzochromenone analogs, which may share some biological activities but differ in their specific molecular interactions and therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[(4-Fluorophenyl)methylamino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one
Reactant of Route 2
Reactant of Route 2
2-[5-[(4-Fluorophenyl)methylamino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one

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